Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone
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Overview
Description
The compound “Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone” is an organic intermediate with borate groups . It is related to the class of organoboron compounds, which are known for their high stability, low toxicity, and high reactivity in various transformation processes .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Molecular Structure Analysis
The molecular structure of the compound is determined by single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound can be synthesized through nucleophilic and amidation reactions . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are determined by various methods including 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Scientific Research Applications
Synthesis and Characterization
The compound Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone is utilized as a boric acid ester intermediate with benzene rings in synthetic chemistry. Through a three-step substitution reaction, these compounds have been synthesized and characterized. Their structures have been confirmed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Furthermore, X-ray diffraction techniques have been employed for crystallographic and conformational analyses, while density functional theory (DFT) has aided in the molecular structure optimization, comparing well with the single crystal X-ray diffraction results. The molecular electrostatic potential and frontier molecular orbitals have also been explored via DFT, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Chemical Reactivity and Stability
In a comparative study, the structure of a pyridin-2-ylboron derivative was analyzed, showing significant structural differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group compared to its regioisomer. These structural characteristics influence the compound's chemical reactivity and stability. Advanced computational methods including ab initio calculations of the HOMO and LUMO based on known crystal structures have been utilized to understand the differences in chemical reactions observed experimentally (Sopková-de Oliveira Santos et al., 2003).
Antimicrobial and Antimycobacterial Activities
The derivatives of this compound have been evaluated for their antimicrobial and antimycobacterial activities. Specific compounds synthesized from reactions involving pyridine 3-carboxillic acid have demonstrated promising results in screenings for antimycobacterial activity, showing potential for further pharmaceutical applications (R.V.Sidhaye et al., 2011).
Polymeric Applications
The compound has been involved in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, demonstrating its versatility in polymer chemistry. These polymers exhibit solubility in common organic solvents and hold potential for various applications due to their unique physical and chemical properties (Welterlich et al., 2012).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
Future Directions
The future directions of the research on this compound could involve its applications in the field of pharmacy and biology, given the wide range of applications of organoboron compounds . They can be used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and also as fluorescent probes to identify various substances . Furthermore, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
Mechanism of Action
Target of Action
It’s known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .
Mode of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species . This suggests that this compound may interact with its targets by inducing oxidative stress, leading to apoptosis and necrosis of the target cells .
Biochemical Pathways
It’s known that boric acid compounds can affect various biochemical pathways related to cell survival and death, such as those involved in oxidative stress and apoptosis .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of boronic pinacol esters, which this compound is a derivative of . This suggests that the bioavailability of this compound may be influenced by the pH of the physiological environment.
Result of Action
It’s known that boric acid compounds can induce apoptosis and necrosis of certain cancer cells . This suggests that this compound may have similar effects on its target cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the physiological environment can significantly influence the rate of reaction of this compound . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18-11-13)14(20)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPHVSHYIYXFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682286 |
Source
|
Record name | (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-21-6 |
Source
|
Record name | (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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